Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the family of pyrazolo[3,4-b]pyridines. This class of compounds is characterized by the fusion of a pyrazole ring and a pyridine ring, which contributes to their unique chemical properties and biological activities. The specific structure of ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be derived from various synthetic routes that involve the condensation of pyrazole derivatives with other organic compounds. It is classified as a pyrazolo[3,4-b]pyridine derivative, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The synthesis process may vary based on specific substituents and desired yields, but the fundamental approach remains consistent across different studies .
The molecular structure of ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be represented as follows:
This structure includes:
The compound's InChI Key is KVOJFHZWBXRJGZ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions:
These reactions are essential for developing derivatives with improved pharmacological properties.
The mechanism of action for ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily involves its interaction with biological targets such as kinases or enzymes involved in cellular signaling pathways. The compound's structure allows it to mimic purine bases like adenine and guanine, facilitating binding to these targets.
Research indicates that similar compounds exhibit inhibitory effects on specific kinases, leading to potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .
Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 262.32 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Stability | Stable under normal conditions |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several potential applications in scientific research:
The ongoing research into this compound's properties highlights its significance in various fields of science and medicine.
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its remarkable structural and electronic properties. This bicyclic framework combines the hydrogen-bonding capabilities of the pyrazole ring with the π-deficient character of the pyridine moiety, creating a versatile pharmacophore with diverse biological compatibility. The core structure allows for extensive functionalization at multiple positions (N1, C3, C4, and C6), enabling fine-tuning of physicochemical properties and target interactions. The carboxylic acid derivatives exemplified by compounds like 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS# 954261-91-7) demonstrate this versatility, where the carboxylic acid group at C4 provides a handle for salt formation or further derivatization into amides and esters [5]. The presence of electron-withdrawing groups at strategic positions enhances hydrogen-bond acceptor capacity while the bicyclic system maintains planarity, facilitating deep penetration into enzyme binding pockets. The cyclopropyl substituent at C6, as seen in several commercial derivatives, introduces steric constraints and metabolic stability by blocking cytochrome-mediated oxidation at this position [1] [5].
The molecular hybridization potential of this scaffold is evidenced by derivatives incorporating diverse substituents like ethyl at N1 (enhancing lipophilicity) and phenyl at C6 (extending π-system conjugation), as demonstrated by 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CID 16227432) [7]. This structural flexibility allows medicinal chemists to optimize ADMET properties while maintaining target engagement. The hydrogen-bonding network formed between the pyridine nitrogen and pyrazole N-H (in non-substituted derivatives) creates a complementary binding motif for kinase ATP pockets and various enzymatic sites. This explains the prevalence of pyrazolo[3,4-b]pyridines in therapeutic candidates across oncology, inflammation, and central nervous system disorders, where they often serve as bioisosteric replacements for purines or indoles [5] [7].
The development of pyrazolo[3,4-b]pyridine derivatives has followed a fascinating trajectory in medicinal chemistry since their initial discovery. Early research focused on unsubstituted parent systems that served as structural curiosities with limited pharmacological exploration. The 1990s witnessed significant advancement with the introduction of electron-withdrawing groups at the C4 position, particularly carboxylic acids and esters, which dramatically improved the compounds' ability to interact with biological targets. This period saw the emergence of ethyl carboxylate derivatives as key intermediates for further functionalization [5] [8]. The strategic incorporation of aryl and alkyl substituents at the N1 position during the early 2000s marked a turning point in the scaffold's utility, as exemplified by compounds like 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester (CAS# 256376-59-7) [8]. These modifications significantly enhanced target selectivity and metabolic stability.
The most transformative evolution occurred with the introduction of cyclopropyl groups at the C6 position, which imparted superior pharmacokinetic properties and conformational constraints. The commercial availability of 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS# 954261-91-7) reflects the pharmaceutical industry's recognition of this substitution pattern's value [1] [5]. Parallel developments included the exploration of phenyl substitutions at C6, creating extended planar systems with enhanced affinity for hydrophobic enzyme pockets, as seen in 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [7]. The historical progression demonstrates a clear trend toward increasing structural complexity, with contemporary derivatives like ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate representing the strategic combination of these optimized substituents: ethyl for lipophilicity, phenyl for π-stacking, and cyclopropyl for metabolic stability.
Table 1: Evolution of Key Structural Modifications in Pyrazolo[3,4-b]Pyridine Derivatives
| Era | N1 Substituent | C3 Substituent | C4 Functional Group | C6 Substituent | Representative Example |
|---|---|---|---|---|---|
| 1980s-1990s | H | H | H | H | Parent scaffold |
| Late 1990s | Alkyl (e.g., ethyl) | H | Ester/carboxylic acid | H | Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
| Early 2000s | Arylalkyl (e.g., benzyl) | H | Ester/carboxylic acid | H | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester [8] |
| Mid 2000s | Ethyl | H | Carboxylic acid | Cyclopropyl | 6-Cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [5] |
| 2010s-Present | Phenyl | Cyclopropyl | Ester | Ethyl/Phenyl | Ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7